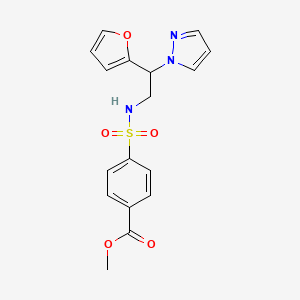
methyl 4-(N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate is a complex organic compound that features a benzoate ester linked to a sulfamoyl group, which is further connected to a furan and pyrazole moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as the furan and pyrazole derivatives, followed by their coupling with a benzoate ester.
-
Step 1: Synthesis of Furan Derivative
- React furan with an appropriate halogenating agent to introduce a halogen substituent.
- Conditions: Use of a solvent like dichloromethane, temperature control, and a catalyst such as iron(III) chloride.
-
Step 2: Synthesis of Pyrazole Derivative
- Condense hydrazine with a 1,3-dicarbonyl compound to form the pyrazole ring.
- Conditions: Acidic or basic medium, reflux conditions.
-
Step 3: Coupling Reaction
- Couple the furan and pyrazole derivatives with a benzoate ester using a sulfamoylating agent.
- Conditions: Use of a base like triethylamine, solvent such as acetonitrile, and controlled temperature.
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Types of Reactions:
Oxidation: The furan ring can undergo oxidation to form furanones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Use of reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Use of nucleophiles like amines or thiols under basic conditions.
Major Products:
- Oxidation of the furan ring can yield furanones.
- Reduction of nitro groups can yield amines.
- Substitution reactions can yield various substituted benzoates.
科学研究应用
Methyl 4-(N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of methyl 4-(N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and pyrazole moieties can engage in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological macromolecules, influencing their function and signaling pathways.
相似化合物的比较
- Methyl 4-(N-(2-(thiophen-2-yl)-2-(1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate
- Methyl 4-(N-(2-(pyridin-2-yl)-2-(1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate
Comparison:
Structural Differences: The presence of different heterocyclic rings (furan, thiophene, pyridine) can influence the compound’s reactivity and interaction with biological targets.
Unique Properties:
属性
IUPAC Name |
methyl 4-[[2-(furan-2-yl)-2-pyrazol-1-ylethyl]sulfamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5S/c1-24-17(21)13-5-7-14(8-6-13)26(22,23)19-12-15(16-4-2-11-25-16)20-10-3-9-18-20/h2-11,15,19H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVRXULFGMHERDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-((4-(Trifluoromethyl)benzyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2698895.png)
![2-chloro-1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B2698897.png)
![1-(3-(diethylamino)propyl)-4-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2698898.png)
![2-(9-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetic acid](/img/structure/B2698900.png)
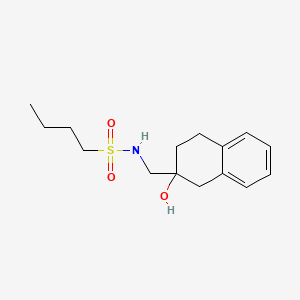
![2-fluoro-N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2698903.png)

![N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methylbenzamide](/img/structure/B2698906.png)
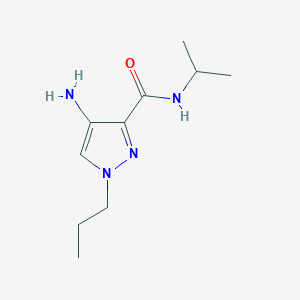
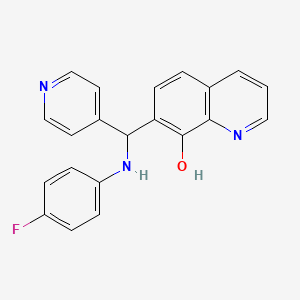
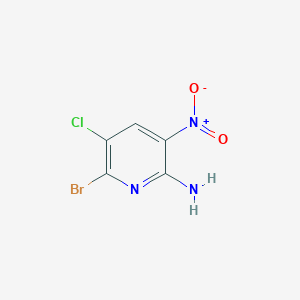
![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)urea](/img/structure/B2698913.png)
![N-(3,4-dimethylphenyl)-2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2698914.png)
